REACTION_CXSMILES
|
[C:1]([NH:5][CH2:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:4])[CH:2]=[CH2:3].C1(C=CC(O)=CC=1)O.[CH2:20]1[S:24](=[O:26])(=[O:25])[O:23][CH2:22][CH2:21]1>C(#N)C>[C:1]([NH:5][CH2:6][CH2:7][CH2:8][N+:9]([CH3:11])([CH3:10])[CH2:22][CH2:21][CH2:20][S:24]([O-:23])(=[O:26])=[O:25])(=[O:4])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NCCCN(C)C
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOS1(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred in an argon stream for 24 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added drop by drop
|
Type
|
FILTRATION
|
Details
|
The precipitate is then filtered
|
Type
|
WASH
|
Details
|
washed with anhydrous acetonitrile
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with anhydrous acetone, and dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NCCC[N+](CCCS(=O)(=O)[O-])(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |